2-(2-Thienylmethyl)-3-thiophenecarboxylic acid
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Overview
Description
2-(2-Thienylmethyl)-3-thiophenecarboxylic acid is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two thiophene rings, one of which is substituted with a carboxylic acid group and the other with a thienylmethyl group. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienylmethyl)-3-thiophenecarboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the cyclization of 1-aryl-2-thienylmethyl compounds in the presence of acid catalysts. This reaction can yield various thiophene derivatives, including this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Thienylmethyl)-3-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
2-(2-Thienylmethyl)-3-thiophenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(2-Thienylmethyl)-3-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the compound’s structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxylic acid: A simpler thiophene derivative with a single carboxylic acid group.
2-(2-Thienylmethyl)-4-thiophenecarboxylic acid: A structural isomer with the carboxylic acid group in a different position.
4-Phenyl-5-(2-Thienylmethyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-selone: A compound with a similar thienylmethyl group but different heterocyclic structure.
Uniqueness
2-(2-Thienylmethyl)-3-thiophenecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
31936-90-0 |
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Molecular Formula |
C10H8O2S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H8O2S2/c11-10(12)8-3-5-14-9(8)6-7-2-1-4-13-7/h1-5H,6H2,(H,11,12) |
InChI Key |
QPKATRSLASRXRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC2=C(C=CS2)C(=O)O |
Origin of Product |
United States |
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